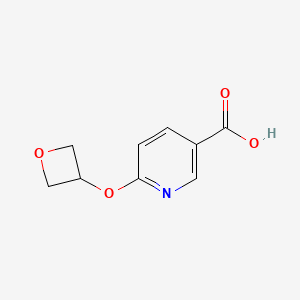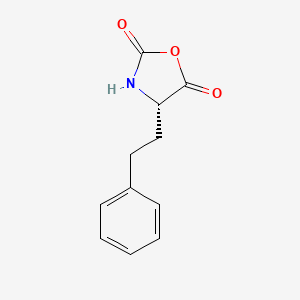![molecular formula C11H10F3NO2 B11716989 Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate is a chemical compound with the molecular formula C11H10F3NO2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a cyclopropane carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate typically involves the reaction of 6-(trifluoromethyl)-3-pyridinecarboxylic acid with diazomethane to form the corresponding cyclopropane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the involvement of potentially hazardous reagents like diazomethane.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form trifluoromethyl ketones.
Reduction: Reduction reactions can target the pyridine ring or the ester group, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The cyclopropane ring adds rigidity to the molecule, influencing its overall conformation and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but lacks the pyridine ring.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester: Another related compound with a similar functional group arrangement.
Uniqueness
The combination of these features makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H10F3NO2 |
|---|---|
Poids moléculaire |
245.20 g/mol |
Nom IUPAC |
methyl 1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H10F3NO2/c1-17-9(16)10(4-5-10)7-2-3-8(15-6-7)11(12,13)14/h2-3,6H,4-5H2,1H3 |
Clé InChI |
OQFZPZCYJSQGKU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)C2=CN=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
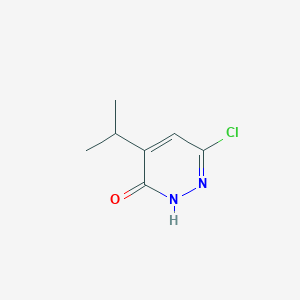
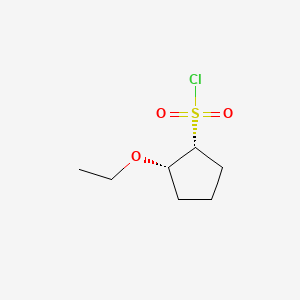

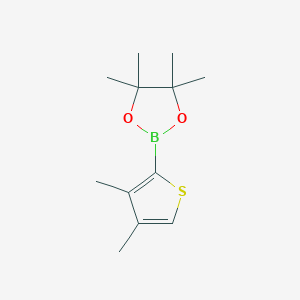
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)
